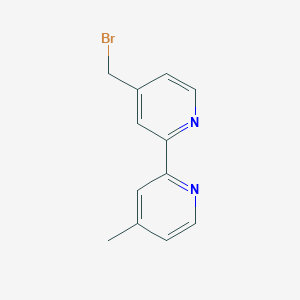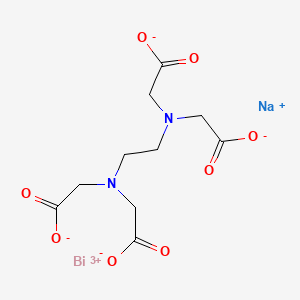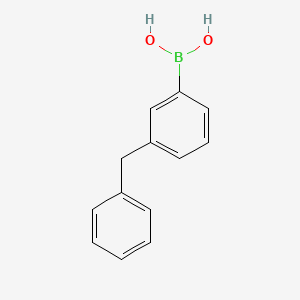
(3-苄基苯基)硼酸
描述
(3-Benzylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. (3-Benzylphenyl)boronic acid is particularly notable for its applications in organic synthesis, especially in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds.
科学研究应用
(3-Benzylphenyl)boronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of (3-benzylphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
(3-Benzylphenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which (3-benzylphenyl)boronic acid participates, involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction conditions are exceptionally mild and functional group tolerant .
Pharmacokinetics
The pharmacokinetics of (3-benzylphenyl)boronic acid are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be significantly influenced by the pH of the environment.
Result of Action
The result of the action of (3-benzylphenyl)boronic acid in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of (3-benzylphenyl)boronic acid are influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of (3-benzylphenyl)boronic acid is considerably accelerated at physiological pH . Therefore, the compound’s action may be significantly influenced by the pH of the environment.
生化分析
Biochemical Properties
(3-benzylphenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other Lewis bases. This property makes it a valuable tool in the development of sensors and therapeutic agents. The compound interacts with enzymes, proteins, and other biomolecules through its boron atom, which can form stable complexes with hydroxyl groups on these molecules. For example, (3-benzylphenyl)boronic acid can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .
Cellular Effects
(3-benzylphenyl)boronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key proteins involved in these pathways. For instance, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets and changes in gene expression. Additionally, (3-benzylphenyl)boronic acid can impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of (3-benzylphenyl)boronic acid involves its ability to form reversible covalent bonds with biomolecules. This interaction is primarily mediated by the boron atom, which can coordinate with hydroxyl groups on proteins and enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, (3-benzylphenyl)boronic acid can inhibit the activity of proteases by forming a covalent bond with the active site serine residue, preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-benzylphenyl)boronic acid can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. These degradation processes can affect its long-term efficacy and impact on cellular function. In vitro and in vivo studies have shown that (3-benzylphenyl)boronic acid can maintain its activity for several hours to days, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of (3-benzylphenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, (3-benzylphenyl)boronic acid can cause toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s activity plateaus or decreases at higher concentrations .
Metabolic Pathways
(3-benzylphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, (3-benzylphenyl)boronic acid can inhibit glycolytic enzymes, leading to changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of (3-benzylphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, (3-benzylphenyl)boronic acid can interact with intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus .
Subcellular Localization
(3-benzylphenyl)boronic acid exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, (3-benzylphenyl)boronic acid can localize to the endoplasmic reticulum or mitochondria, where it can modulate the activity of resident enzymes and proteins .
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-benzylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, phenylmagnesium bromide can react with trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid . The reaction is typically performed at low temperatures to prevent over-alkylation.
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The reagents and solvents used are often recycled to minimize waste and reduce costs.
化学反应分析
Types of Reactions: (3-Benzylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenols.
Reduction: It can be reduced to form boranes.
Substitution: It participates in substitution reactions, particularly in the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly used in the Suzuki-Miyaura coupling reaction, along with bases like potassium carbonate.
Major Products:
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Biaryl compounds.
相似化合物的比较
Phenylboronic Acid: Similar in structure but lacks the benzyl group.
(4-Benzylphenyl)boronic Acid: Similar but with the benzyl group in the para position.
(3-Formylphenyl)boronic Acid: Similar but with a formyl group instead of a benzyl group.
Uniqueness: (3-Benzylphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in reactions. The presence of the benzyl group can also affect its solubility and interaction with other molecules.
属性
IUPAC Name |
(3-benzylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10,15-16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYYAVJRRZKXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445374 | |
| Record name | (3-benzylphenyl)boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173394-24-6 | |
| Record name | (3-benzylphenyl)boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


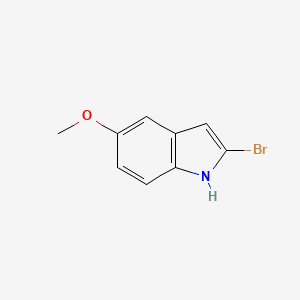

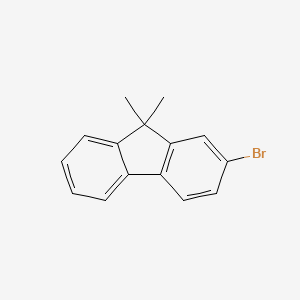



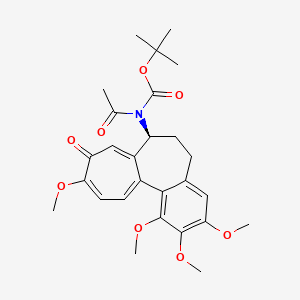
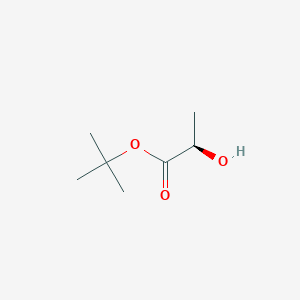
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)
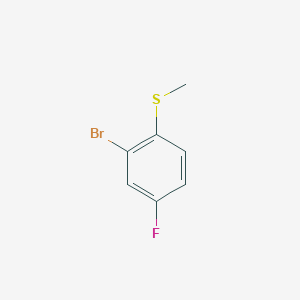
![1-[(Diphenylmethylidene)amino]cyclopropane-1-carbonitrile](/img/structure/B1278478.png)

